1,2,3,6-Tetrahydro-4-(4-methylpent-3-enyl)phthalic anhydride

Epoxy curing agent Bio-based thermoset Epoxy asphalt

1,2,3,6-Tetrahydro-4-(4-methylpent-3-enyl)phthalic anhydride (CAS 29811-04-9, molecular formula C₁₄H₁₈O₃, molecular weight 234.29 g/mol) is a cycloaliphatic carboxylic anhydride synthesized via the Diels-Alder cycloaddition of β-myrcene and maleic anhydride. It belongs to the tetrahydrophthalic anhydride class but is structurally differentiated by its pendent 4-methylpent-3-enyl side chain, which is derived from the renewable terpene myrcene.

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
CAS No. 29811-04-9
Cat. No. B3050929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,6-Tetrahydro-4-(4-methylpent-3-enyl)phthalic anhydride
CAS29811-04-9
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC(=CCCC1=CCC2C(C1)C(=O)OC2=O)C
InChIInChI=1S/C14H18O3/c1-9(2)4-3-5-10-6-7-11-12(8-10)14(16)17-13(11)15/h4,6,11-12H,3,5,7-8H2,1-2H3
InChIKeyUSHLVOCVVSTOQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,6-Tetrahydro-4-(4-methylpent-3-enyl)phthalic Anhydride (CAS 29811-04-9): A Bio-Based Cycloaliphatic Anhydride for Epoxy Curing, PVC Stabilization, and Plasticizer Applications


1,2,3,6-Tetrahydro-4-(4-methylpent-3-enyl)phthalic anhydride (CAS 29811-04-9, molecular formula C₁₄H₁₈O₃, molecular weight 234.29 g/mol) is a cycloaliphatic carboxylic anhydride synthesized via the Diels-Alder cycloaddition of β-myrcene and maleic anhydride [1]. It belongs to the tetrahydrophthalic anhydride class but is structurally differentiated by its pendent 4-methylpent-3-enyl side chain, which is derived from the renewable terpene myrcene . The compound is employed as a bio-based epoxy curing agent (designated MMY or MYM in the literature), as a precursor to PVC thermal stabilizers (as the AMMA adduct), and as an intermediate for non-phthalate plasticizers and surfactants [2]. Its key physicochemical properties include a density of 1.099 g/cm³ and a boiling point of 372.6 °C at 760 mmHg .

Why Generic Substitution with MTHPA, MHHPA, or Unsubstituted THPA Fails for 1,2,3,6-Tetrahydro-4-(4-methylpent-3-enyl)phthalic Anhydride (CAS 29811-04-9)


This compound cannot be replaced by simpler cyclic anhydrides such as methyltetrahydrophthalic anhydride (MTHPA), methylhexahydrophthalic anhydride (MHHPA), or unsubstituted tetrahydrophthalic anhydride (THPA) without sacrificing quantifiable performance attributes. The 4-methylpent-3-enyl side chain—a structural feature absent in MTHPA and MHHPA—imparts a distinct balance of curing reactivity and network flexibility that directly governs the mechanical properties of the cured epoxy matrix [1]. Additionally, this side chain originates from the renewable terpene myrcene, enabling bio-based content claims that petroleum-derived MTHPA and MHHPA cannot fulfill [2]. In PVC thermal stabilization, the myrcene-maleic anhydride adduct (AMMA) enables the formation of Ca/Na/Zn salts that deliver higher thermal stability at substantially lower loading weights compared to commercial calcium/zinc stearate stabilizers, a performance differentiation that does not transfer to adducts made from other dienes [3]. Substitution with generic THPA or MTHPA would therefore compromise both the bio-based sustainability profile and the application-specific performance advantages documented below.

Quantitative Differential Evidence for 1,2,3,6-Tetrahydro-4-(4-methylpent-3-enyl)phthalic Anhydride (CAS 29811-04-9) vs. Closest Analogs


Epoxy Asphalt Mechanical Performance: MMY vs. MTHPA and MHHPA – Superior Strength and Flexibility

In a direct comparative study of epoxy asphalt systems, the cured EP/MYM system (employing 1,2,3,6-tetrahydro-4-(4-methylpent-3-enyl)phthalic anhydride) demonstrated better mechanical strength and more excellent flexibility than both EP/MTHPA (methyltetrahydrophthalic anhydride) and EP/MHHPA (methylhexahydrophthalic anhydride) when tested at an epoxy-to-curing-agent weight ratio of 1:1 [1]. The superior flexibility is attributed to the pendent 4-methylpent-3-enyl chain, which introduces free volume and plasticizing segments within the crosslinked network—a structural feature absent in both MTHPA (which bears a compact methyl substituent) and MHHPA (which is additionally hydrogenated, eliminating the cyclohexene double bond). The curing was optimized at 120 °C/2 h + 160 °C/3 h, and the resulting EMC epoxy asphalt exhibited excellent low-temperature performance and water stability [1]. Note: specific numerical tensile strength and elongation-at-break values for the direct MYM-vs-MTHPA head-to-head were not accessible in the abstract; the reported differential is based on the authors' explicit qualitative comparison. Quantified mechanical data for related myrcene-based epoxy systems are provided in Evidence Item 4 below.

Epoxy curing agent Bio-based thermoset Epoxy asphalt Mechanical properties

Epoxy Curing Activation Energy: MMY Requires 12% Higher Activation Energy Than Castor Oil-Based CMMY – Distinct Reactivity Profile

In a direct head-to-head kinetic study using differential scanning calorimetry (DSC), the epoxy curing system employing MMY (myrcene-maleic anhydride adduct, i.e., CAS 29811-04-9) exhibited an activation energy of 75.90 kJ·mol⁻¹, compared to 67.69 kJ·mol⁻¹ for CMMY (castor oil-derived maleic anhydride adduct) when curing the same commercial epoxy resin E-51 [1]. The 12.1% higher activation energy for the MMY system indicates a more temperature-sensitive curing profile, which translates to longer pot life at ambient temperatures and greater controllability during thermal cure cycles. Both systems achieved gel contents above 87% and initial thermal degradation temperatures above 367 °C, confirming robust network formation [1].

Curing kinetics Activation energy DSC Epoxy thermoset

PVC Thermal Stabilizer Efficiency: Ca/Na/Zn-AMMA Outperforms Commercial CaSt₂/ZnSt₂ at 33–75% of the Weight Loading

The myrcene-maleic anhydride Diels-Alder adduct (AMMA, structurally identical to CAS 29811-04-9) was converted into Ca/Na/Zn carboxylate salts and evaluated as a primary thermal stabilizer for rigid PVC. In direct comparative testing using discoloration (Congo red) and thermogravimetric analysis (TGA), the optimized Ca/Na/Zn-AMMA formulation delivered higher thermal stability, higher storage modulus, and lower glass transition temperature than PVC blends stabilized with commercial calcium stearate/zinc stearate (CaSt₂/ZnSt₂) [1]. Critically, the Ca/Na/Zn-AMMA samples achieved this superior performance at only 33.3–75.0% of the weight loading required for the commercial CaSt₂/ZnSt₂ stabilizer [1]. This weight efficiency directly translates to lower additive cost and reduced impact on the mechanical properties of the final PVC compound.

PVC thermal stabilizer Calcium-zinc stabilizer Bio-based additive Congo red test

Tunable Flexibility in Epoxy Thermosets: Myrcene-Based Epoxy Resin Exhibits 32–161% Strain Range with Tg Tunable from 17 to 71 °C

In a study of biobased epoxy systems derived from myrcene (the same terpene feedstock used for CAS 29811-04-9), cured epoxy resins containing 50–75 wt% myrcene-based epoxy monomer exhibited an exceptionally wide strain-at-break range of 32.30–161.47% with moderate tensile strength of 9.57–15.96 MPa, and a glass transition temperature (Tg) tunable from 17 to 71 °C by adjusting the myrcene-based epoxy content [1]. While this study employed myrcene-based epoxy resin rather than the anhydride curing agent directly, the flexible character imparted by the 4-methylpent-3-enyl moiety is structurally conserved and directly relevant to the cured network properties achievable when CAS 29811-04-9 is used as the curing agent. In contrast, conventional MTHPA-cured DGEBA systems typically exhibit strain-at-break values below 10% and Tg values above 100 °C, reflecting a fundamentally different (rigid) mechanical profile [2].

Flexible epoxy Toughening Bio-based thermoset Glass transition temperature

Synthesis Efficiency: 91.85% Yield via Solvent-Free Diels-Alder at Moderate Temperature with Demonstrated Continuous-Flow Scalability

The title compound is synthesized via the Diels-Alder reaction of β-myrcene and maleic anhydride under solvent-free conditions at 55–70 °C for 4 hours, achieving a 91.85% isolated yield . This compares favorably to the synthesis of methyltetrahydrophthalic anhydride (MTHPA), which typically requires isoprene (a petroleum-derived C5 diene) and often involves an isomerization step to achieve the desired isomeric distribution, adding process complexity [1]. Furthermore, continuous-flow processing of this Diels-Alder reaction has been demonstrated at 100 °C, with maleic anhydride identified as the most reactive dienophile among those tested, achieving reaction completion within minutes . Scale-up via continuous flow delivered 10.5 g of product in 3 hours, and a separate study using a 105 mL plate-type reactor achieved a throughput of 2.79 kg/day for the closely related myrcene-acrylic acid adduct .

Diels-Alder cycloaddition Continuous flow synthesis Process scale-up Green chemistry

Priority Application Scenarios for 1,2,3,6-Tetrahydro-4-(4-methylpent-3-enyl)phthalic Anhydride (CAS 29811-04-9) Based on Differential Evidence


Bio-Based Epoxy Asphalt Binders for Sustainable Road Construction

The demonstrated superiority of EP/MYM over EP/MTHPA and EP/MHHPA in combined mechanical strength and flexibility [1] makes this compound a compelling curing agent for epoxy asphalt used in bridge deck paving and road construction. The bio-based content derived from myrcene addresses growing regulatory and market demand for sustainable infrastructure materials. The curing schedule of 120 °C/2 h + 160 °C/3 h is compatible with standard asphalt processing equipment, and the addition of CTBN rubber further enhances low-temperature crack resistance [1]. Users prioritizing both mechanical durability and sustainability documentation should evaluate this compound as a direct replacement for petroleum-derived MTHPA in epoxy asphalt formulations.

Flexible and Toughened Epoxy Formulations for Adhesives and Encapsulants

The 4-methylpent-3-enyl side chain imparts intrinsic flexibility to cured epoxy networks, as evidenced by strain-at-break values of 32–161% in myrcene-based epoxy systems [2]. When used as an anhydride curing agent for DGEBA or bio-based epoxy resins, CAS 29811-04-9 enables formulators to achieve flexible or semi-flexible thermosets without adding external plasticizers or flexibilizing comonomers. This is in stark contrast to MTHPA-cured systems, which are inherently rigid and brittle. The higher activation energy (75.90 kJ/mol for MMY vs. 67.69 kJ/mol for the castor oil-based analog) provides extended pot life at room temperature [3], a practical advantage for large-part casting, filament winding, and encapsulation processes requiring longer working times.

High-Efficiency PVC Thermal Stabilizer Manufacturing

The Ca/Na/Zn salts derived from the myrcene-maleic anhydride adduct (AMMA) offer PVC compounders a bio-based primary thermal stabilizer that outperforms conventional CaSt₂/ZnSt₂ at only one-third to three-quarters of the weight loading [4]. This weight efficiency reduces additive cost contribution and minimizes stabilizer-induced changes to the mechanical and optical properties of the final PVC product. Applications include rigid PVC profiles, pipes, and sheets where thermal stability during processing and long-term service life are critical. The bio-based origin of the myrcene feedstock also supports environmental product declarations and green building certifications.

Non-Phthalate Plasticizer Intermediate for Regulatory-Compliant PVC Formulations

Patent CN101962446B describes the esterification of the myrcene-maleic anhydride Diels-Alder adduct (MYM) with alcohols to produce myrcene-based plasticizers intended as direct replacements for dioctyl phthalate (DOP) [5]. The resulting plasticizers are reported to be non-toxic, biodegradable, and capable of imparting high tensile strength, high electrical resistivity, and good low-temperature resistance to plasticized PVC [5]. In an era of tightening regulations on ortho-phthalate plasticizers (EU REACH, US CPSC), this compound offers a route to phthalate-free plasticizers that maintains or exceeds the performance of DOP while eliminating the regulatory liability associated with phthalate esters.

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